molecular formula C17H19N3O B3032434 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 178308-54-8

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Numéro de catalogue: B3032434
Numéro CAS: 178308-54-8
Poids moléculaire: 281.35
Clé InChI: ZYYHJCXGYKACBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a member of the tetrahydroquinazoline family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18N2O\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}

This structure incorporates a tetrahydroquinazoline core fused with a dihydroisoquinoline moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinazoline derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives exhibited low micromolar inhibition in different cancer cell lines including DU145 (prostate carcinoma) and MCF7 (breast adenocarcinoma) .

CompoundCell LineIC50 (µM)
3cDU145Low Micromolar
3bH46030.7%
3eMCF725.4%

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, it has shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease therapy. For example, a derivative was reported to have an IC50 of 0.28 µM against AChE and 0.91 µM against MAO-A .

The mechanism by which This compound exerts its biological effects is thought to involve:

  • Enzyme Binding : The compound likely binds to the active sites of AChE and MAOs, inhibiting their activity and thereby increasing the levels of neurotransmitters such as acetylcholine.
  • Cellular Uptake : Studies indicate that certain derivatives can penetrate the blood-brain barrier (BBB), making them promising candidates for treating central nervous system disorders .

Study on Neuroprotective Effects

A study demonstrated that a related compound exhibited neuroprotective effects in vitro by preventing neuronal cell death induced by oxidative stress . The findings suggest that these compounds could be developed as therapeutic agents for neurodegenerative diseases.

Antitumor Activity Assessment

In another investigation focusing on the antitumor activity of tetrahydroquinolines, compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications in the aryl substituents significantly influenced their anticancer potency .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development:
The compound is part of a broader class of 3,4-dihydroisoquinolin-2(1H)-yl derivatives that have shown promise in developing new therapeutic agents. Specifically, these compounds can serve as precursors for synthesizing various pharmaceuticals aimed at treating neurological disorders and cancers .

Mechanism of Action:
Research indicates that this compound may interact with specific biological targets involved in cellular processes such as apoptosis and cell proliferation. Its structural features allow it to potentially inhibit certain enzymes or receptors that are critical in disease progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one . For instance:

  • Inhibition of WDR5: This compound has been investigated for its ability to inhibit WDR5, a protein involved in the mixed lineage leukemia (MLL) complex. Inhibitors targeting WDR5 have demonstrated significant efficacy in preclinical models of leukemia .
  • In Vivo Studies: In mouse models, compounds derived from this class exhibited potent dose-dependent anticancer effects when administered orally. These findings suggest a favorable pharmacokinetic profile and tolerability, making them candidates for further clinical development .

Neuroprotective Effects

The neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases:

  • Potential Treatment for Alzheimer's Disease: Preliminary studies indicate that derivatives of this compound may have protective effects against neuronal cell death associated with Alzheimer's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Antifungal Activities

Research has also identified antifungal activities associated with related compounds:

  • Synthesis and Testing: New derivatives have been synthesized and tested for their antifungal properties, showing effectiveness against various fungal strains. This suggests that the structural framework of these compounds can be optimized for antifungal applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound:

Structural Feature Activity Remarks
3,4-DihydroisoquinolineAnticancer/NeuroprotectiveCritical for biological activity
TetrahydroquinazolinoneEnhances binding affinityModulates pharmacokinetics
Substituents (R groups)Influence selectivityVariations lead to different therapeutic profiles

Propriétés

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-16-14-7-3-4-8-15(14)18-17(19-16)20-10-9-12-5-1-2-6-13(12)11-20/h1-2,5-6H,3-4,7-11H2,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYHJCXGYKACBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145011
Record name 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178308-54-8
Record name 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178308-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Reactant of Route 6
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.